methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate
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Overview
Description
Methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate typically involves multiple steps, including the formation of the core naphthochromen structure, followed by the introduction of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl, methoxy, and dimethylamino groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction pathway and yield.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a potential therapeutic agent due to its unique structural features. In industry, it can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other naphthochromen derivatives and glycosylated molecules with comparable structural features.
Uniqueness: What sets methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate apart is its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C47H59NO17 |
---|---|
Molecular Weight |
910.0 g/mol |
IUPAC Name |
methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate |
InChI |
InChI=1S/C47H59NO17/c1-19-37(50)28(57-9)16-32(61-19)47(56,44(55)59-11)26-14-25-35(42-36(26)27(49)15-31(63-42)46(6)22(4)65-46)41(54)34-24(39(25)52)13-12-23(40(34)53)30-18-45(5,48(7)8)43(21(3)60-30)64-33-17-29(58-10)38(51)20(2)62-33/h12-15,19-22,28-30,32-33,37-38,43,50-51,53,56H,16-18H2,1-11H3/t19-,20-,21+,22?,28+,29+,30-,32+,33-,37-,38-,43-,45+,46?,47?/m1/s1 |
InChI Key |
CSPDCSMLEJFUJJ-UBLQSTDESA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@H](O1)C(C2=C3C(=O)C=C(OC3=C4C(=C2)C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@]([C@@H]([C@@H](O6)C)O[C@@H]7C[C@@H]([C@@H]([C@H](O7)C)O)OC)(C)N(C)C)O)C8(C(O8)C)C)(C(=O)OC)O)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)C(C2=C3C(=O)C=C(OC3=C4C(=C2)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)(C)N(C)C)O)C8(C(O8)C)C)(C(=O)OC)O)OC)O |
Origin of Product |
United States |
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